molecular formula C15H15N3O2 B1518606 4-(4-aminobenzamido)-N-methylbenzamide CAS No. 1156046-70-6

4-(4-aminobenzamido)-N-methylbenzamide

Cat. No. B1518606
M. Wt: 269.3 g/mol
InChI Key: HRXHAWQRKPWWOQ-UHFFFAOYSA-N
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Description

4-(4-Aminobenzamido)-N-methylbenzamide, commonly referred to as 4-ABM, is an amide derivative of 4-aminobenzamide. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 4-ABM has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds, as a substrate in enzyme assays, and as a fluorescent dye for imaging and labeling.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Research by Butt et al. (2005) explored the synthesis and characterization of new aromatic polyimides using diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, showing applications in materials science for their solubility and thermal stability properties Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.

Biological Evaluation of Aminoantipyrine Derivatives

Ren et al. (2020) conducted a study on the synthesis and biological evaluation of aminoantipyrine analogues, exploring their antibacterial, cytotoxic, and anticonvulsant potential. Though not directly involving 4-(4-aminobenzamido)-N-methylbenzamide, the research indicates the potential medical applications of structurally related compounds Ren, Dhanaraj, Enoch, Paulraj, & Indiraleka, 2020.

Discovery and Potential Anticancer Agent

Theoclitou et al. (2011) discovered a novel kinesin spindle protein inhibitor, showcasing its potential as an anticancer agent. This research underscores the pharmaceutical applications of complex benzamide derivatives in cancer treatment Theoclitou et al., 2011.

Modulation of DNMT1 Activity

Reale et al. (2005) provided evidence on the modulation of DNA methyltransferase 1 (DNMT1) activity by ADP-ribose polymers, indicating a link between poly(ADP-ribosyl)ation and DNA methylation. This study could imply research applications in genetics and epigenetics for similar compounds Reale, De Matteis, Galleazzi, Zampieri, & Caiafa, 2005.

Removal of Ni(II) from Aqueous Solutions

Rahman and Nasir (2019) investigated the use of a benzamide derivative impregnated hydrous zirconium oxide composite for the removal of Ni(II) from aqueous solutions, highlighting an environmental application in water treatment technologies Rahman & Nasir, 2019.

Electropolymerization for Electrochemical Transducers

Santos et al. (2019) explored the electropolymerization of phenol and aniline derivatives, including 4-aminobenzamide, for developing electrochemical transducers, indicating the application of such compounds in sensor technology Santos, Pimenta, Thomasini, Verly, Franco, & Ferreira, 2019.

properties

IUPAC Name

4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXHAWQRKPWWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminobenzamido)-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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